5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol
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Overview
Description
5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles.
Preparation Methods
The synthesis of 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol typically involves the reaction of isothiocyanates with hydrazides or the reaction of 1,3,4-oxadiazoles with hydrazine . Another common method is the thermal cyclization of acylated thiosemicarbazides . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include sodium borohydride for reductions and various oxidizing agents like hydrogen peroxide for oxidations . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as fluconazole, voriconazole, and ribavirin . Compared to these compounds, 5-(2-Ethoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is unique due to its specific functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(2-ethoxy-4-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-4-17-11-7-9(2)5-6-10(11)18-8-12-14-15-13(19)16(12)3/h5-7H,4,8H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDZSZNYSHCUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)OCC2=NNC(=S)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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